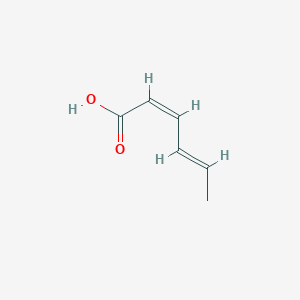

(2Z,4E)-hexa-2,4-dienoic acid

Vue d'ensemble

Description

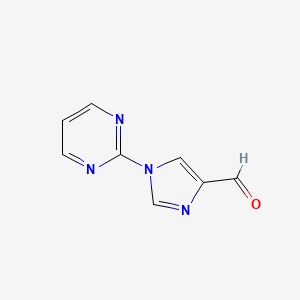

“(2Z,4E)-hexa-2,4-dienoic acid” is a chemical compound with the molecular formula C6H10 . The molecule contains a total of 15 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .

Synthesis Analysis

A stereoselective one-pot synthesis of multi-substituted (2Z,4E)-2,4-dienamides from ketene dithioacetal has been reported . Complete stereoselective (2Z,4E)-2,4-dienamide was obtained from 1 with 4-methoxyacetophenone (2a) in the presence of sodium hydroxide as a base in DMSO . The reaction of 1 with electron-rich aromatic ketones or heterocyclic aromatic ketones gave (2Z,4E)-2,4-dienamide compounds as the sole product in 31–61 yields .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 15 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .Applications De Recherche Scientifique

Synthesis of Leaf Alcohols

(2Z,4E)-Hexa-2,4-dienoic acid and its derivatives are key materials in the synthesis of leaf alcohols such as (E)-Hex-2-en-1-ol and (Z)-hex-3-en-1-ol. These alcohols are significant in the perfume industry and food processing, serving as potent additives to flavors and fragrances. The synthesis process involves challenges in achieving the required stereospecificity and regioselectivity, with various heterogeneous and homogeneous catalysts explored for their effectiveness (Leitmannová & Červený, 2006).

Inhibition of Root Gravitropism

(2Z,4E)-5-Phenylpenta-2,4-dienoic acid, a derivative of this compound, has been identified as a selective inhibitor of root gravitropic bending in lettuce radicles without inhibiting growth. Structure-activity relationship studies highlight the crucial role of the (2Z,4E) diene unit, carboxylic acid moiety, and aromatic ring in its inhibitory activity. This finding is significant in understanding plant biology and potentially manipulating plant growth patterns (Shindo et al., 2020).

Stereoselective Synthesis in Organic Chemistry

This compound is used in stereoselective synthesis, a critical aspect of organic chemistry. This includes the preparation of conjugated dienoic and trienoic esters, which are pivotal in various synthetic applications. The precision in stereoisomeric purity is vital for the desired outcomes in chemical reactions, demonstrating the acid's role in complex organic synthesis processes (Wang et al., 2011).

Antimicrobial Packaging Materials

In the field of food safety and preservation, this compound derivatives like potassium sorbate are used in developing antimicrobial packaging materials. These materials, combining polyvinyl alcohol and bacterial cellulose with the antimicrobial agent, show potential in extending the shelf-life of products and reducing contamination risks. This application is a significant step in enhancing food safety and storage (Jipa et al., 2012).

Enzyme Inhibition

Fatty acids derived from this compound show inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. These findings are relevant in cosmetic and pharmaceutical industries, particularly in developing treatments for skin hyperpigmentation disorders. The study indicates that unsaturated fatty acids exhibit stronger inhibitory effects compared to their saturated counterparts (Guo et al., 2010).

Safety and Hazards

Orientations Futures

Future research could explore the potential role of the PPARγ activators Octa and the new compound (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02) in targeting keratinocyte-derived skin cancer . Like Octa, A02 exerted a protective effect against UVB-induced oxidative stress and DNA damage in NHKs .

Mécanisme D'action

Target of Action

The primary target of (2Z,4E)-hexa-2,4-dienoic acid is the 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase . This enzyme is found in Burkholderia xenovorans (strain LB400), a bacterium known for its ability to degrade a variety of pollutants .

Mode of Action

The compound interacts with its target enzyme by undergoing an unusual C-C bond hydrolysis . This interaction results in the production of benzoic acid and 2-hydroxy-2,4-pentadienoic acid (HPD) .

Biochemical Pathways

The biochemical pathway affected by this compound involves the cyclization of farnesyl diphosphate into 2Z,4E-α-ionylidene ethane, marking the beginning of the formation of abscisic acid (ABA) . This process is key to ABA biosynthesis in fungi .

Result of Action

The result of the action of this compound is the production of benzoic acid and HPD . These products may have various effects at the molecular and cellular levels, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of ABA biosynthesis in fungi, the presence of farnesyl diphosphate is necessary for the compound to exert its effects

Propriétés

IUPAC Name |

(2Z,4E)-hexa-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWCOQWTEOXDQX-IAROGAJJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-56-8 | |

| Record name | NSC263484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)

![2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B3060501.png)

![6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B3060504.png)